molecular formula C21H15F3N2O B8136755 (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8136755
M. Wt: 368.4 g/mol
InChI Key: QFLUMJQUCAPCRJ-RBUKOAKNSA-N
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Description

(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative. Compounds of this type are often used in asymmetric synthesis and catalysis due to their ability to form stable complexes with metals. The presence of the trifluoromethyl group and the pyridine ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a chiral amino alcohol with a nitrile or an ester in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles or other derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a ligand in asymmetric catalysis. Its ability to form stable complexes with metals makes it valuable in enantioselective synthesis.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It may exhibit activity against certain diseases or conditions, although specific applications would require further research.

Industry

In industry, the compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral ligand can enhance the efficiency and selectivity of various industrial processes.

Mechanism of Action

The mechanism by which (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and pyridine ring can enhance binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.

    (4S,5R)-4,5-Diphenyl-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole makes it unique compared to similar compounds. This group can enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various applications.

Properties

IUPAC Name

(4S,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUMJQUCAPCRJ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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